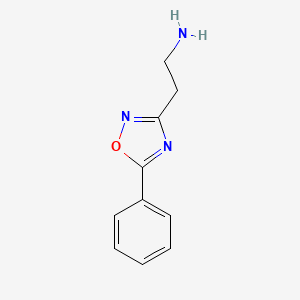

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

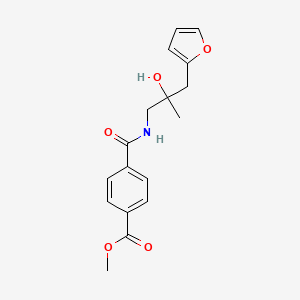

“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . This compound is structurally related to other compounds that have shown a wide range of applications, including medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Synthesis Analysis

The synthesis of “this compound” involves cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions . This process yields 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethyl]benzimidazole . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis

The molecular structure of “this compound” has been determined by X-ray analysis . The structure features intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Scientific Research Applications

Synthesis and Characterization

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine and its derivatives are frequently synthesized as part of research into novel compounds with potential biological or chemical applications. For instance, a series of 1,3,4-oxadiazoles, closely related to the specified compound, have been synthesized from various precursors for their antimicrobial properties and potential as anticancer agents. These syntheses involve complex chemical reactions that highlight the versatility of oxadiazole derivatives in medicinal chemistry (Shaymaa K. Younis, 2011), (N. Fuloria et al., 2009).

Antimicrobial and Antitumor Activity

Research into 1,3,4-oxadiazole derivatives, closely related to the compound , has shown significant promise in the development of new antimicrobial and anticancer treatments. For example, specific derivatives have demonstrated potent in vitro anticancer activity against various cancer cell lines, providing a foundation for further investigation into their therapeutic potential (Catalin V. Maftei et al., 2016), (V. Adimule et al., 2014).

Electroluminescence and Photophysical Properties

The photophysical properties of multi-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenes, which share structural similarities with the target compound, have been explored for their potential in electroluminescent devices. These studies contribute to the development of materials with improved performance in organic electronics, demonstrating the relevance of oxadiazole derivatives in the field of material science (Chih-Chiang Yang et al., 2010).

Future Directions

The future directions for “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine” and related compounds could involve further exploration of their potential applications in medicinal chemistry, material science, and high energy molecules . There is also potential for further refinement of the synthesis methods for 1,2,4-oxadiazoles .

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include 2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property may play a role in the interaction of this compound with its targets.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives have shown potential for activity potential and promising target for mode of action .

Pharmacokinetics

It is known that the compound has a molecular formula of c10h11n3o and an average mass of 189214 Da , which may influence its pharmacokinetic properties.

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown anti-bacterial, anti-viral, and anti-leishmanial activities .

Action Environment

It is known that the synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in the arsenal of drug discovery .

Properties

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMZXFYUBAAYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methylthiophen-2-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601959.png)

![(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2601960.png)

![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)

![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)

![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![Tert-butyl N-thieno[3,2-b]pyridin-2-ylcarbamate](/img/structure/B2601980.png)